Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester
Description
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester is a synthetic benzoic acid derivative characterized by a chlorine substituent at the para position of the benzene ring and a 1,2,4-triazole moiety attached via an ethyl ester linkage. Such compounds are often explored for pharmaceutical applications, including anticancer and antimicrobial agents, due to the versatility of the triazole ring in forming hydrogen bonds and interacting with biological targets .
Properties
CAS No. |
66760-20-1 |
|---|---|
Molecular Formula |
C11H10ClN3O2 |
Molecular Weight |
251.67 g/mol |
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethyl 4-chlorobenzoate |
InChI |
InChI=1S/C11H10ClN3O2/c12-10-3-1-9(2-4-10)11(16)17-6-5-15-8-13-7-14-15/h1-4,7-8H,5-6H2 |
InChI Key |
DYQIDVPSGGVAEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCN2C=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Chloroethyl 4-Chlorobenzoate
Reaction Mechanism :
4-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous conditions. The acid chloride subsequently reacts with 2-chloroethanol in the presence of a base (e.g., pyridine) to form the intermediate 2-chloroethyl ester.
Procedure :
- Chlorination :
- Esterification :
- 4-Chlorobenzoyl chloride (10 mmol) is added dropwise to a stirred solution of 2-chloroethanol (12 mmol, 0.96 g) and pyridine (12 mmol, 0.95 mL) in dichloromethane (30 mL) at 0°C. The mixture is stirred for 4 h at room temperature, washed with water, and dried over MgSO₄. The solvent is evaporated to yield 2-chloroethyl 4-chlorobenzoate as a white solid.
Yield : ~85–90% (theoretical).
Characterization :
Step 2: Nucleophilic Substitution with 1H-1,2,4-Triazole
Reaction Mechanism :
The chloro group in 2-chloroethyl 4-chlorobenzoate undergoes nucleophilic displacement by the deprotonated nitrogen of 1H-1,2,4-triazole in a polar aprotic solvent.
Procedure :
- Substitution :
- 2-Chloroethyl 4-chlorobenzoate (10 mmol, 2.29 g) and 1H-1,2,4-triazole (12 mmol, 0.84 g) are dissolved in dry acetone (50 mL). Potassium carbonate (15 mmol, 2.07 g) is added, and the mixture is refluxed for 8–12 h.
- Workup :
Yield : ~75–80%.
Optimization Notes :
- Solvent : Acetone or DMF enhances reaction rates due to improved solubility of triazole.
- Base : K₂CO₃ or NaOH facilitates deprotonation of triazole, increasing nucleophilicity.
Characterization :
- IR (KBr) : 1718 cm⁻¹ (C=O ester), 1605 cm⁻¹ (triazole C=N).
- ¹H NMR (DMSO-d₆) : δ 8.51 (s, 1H, triazole-H), 7.99 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 4.71 (t, 2H, -OCH₂CH₂N), 3.98 (t, 2H, -OCH₂CH₂N).
Comparative Analysis of Methodologies
Hydrolysis vs. Esterification
The hydrolysis of ethyl esters (e.g., in) underscores the reversibility of esterification. However, for this synthesis, anhydrous conditions are critical to prevent backward hydrolysis during the substitution step.
Industrial Scalability and Environmental Considerations
- Catalyst Reusability : Raney nickel (from) can be recycled up to 10 times in hydrogenations, suggesting that analogous catalysts (e.g., K₂CO₃) in this synthesis may also be recoverable.
- Solvent Recovery : Acetone and dichloromethane can be distilled and reused, minimizing waste.
- Byproduct Management : HCl gas from the chlorination step requires scrubbing, while triazole salts are neutralized before disposal.
Challenges and Troubleshooting
- Impurity Formation :
- Unreacted Triazole : Excess triazole is removed via aqueous wash (pH 7–8).
- Dimerization : Steric hindrance in the ethyl chain minimizes side reactions.
- Moisture Sensitivity : All steps must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride or ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-chlorobenzoic acid
Reduction: 2-(1H-1,2,4-triazol-1-yl)ethanol
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity . This interaction can disrupt critical biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key Structural Features :
- Target Compound : 4-Chloro substituent on benzene, ethyl ester-linked 1,2,4-triazole.
- Analogues: Variations in substituents (e.g., nitro, amino, methyl), triazole positioning, and ester/acid functional groups.
Analysis :
Physicochemical Properties
Key Observations :
- The target compound’s ester group likely reduces melting point compared to carboxylic acid derivatives, facilitating formulation in lipid-based delivery systems.
- Chloro and triazole groups may synergistically enhance stability under acidic conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzoic acid, 4-chloro-, 2-(1H-1,2,4-triazol-1-yl)ethyl ester, and how do reaction conditions influence yield?
- Methodology :
- Esterification : React 4-chlorobenzoic acid with 2-(1H-1,2,4-triazol-1-yl)ethanol using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane. Monitor completion via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Alternative Route : Hydrolysis of a precursor ester (e.g., ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl benzoate) under acidic (HCl/ethanol, 4 hours reflux) or alkaline (NaOH/ethanol) conditions. Acidic hydrolysis typically yields higher purity (85% vs. 72% for alkaline) .
- Key Variables : Solvent polarity, catalyst type (e.g., H₂SO₄ vs. acetic acid), and reaction time.
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : Confirm the presence of the triazole ring (δ 8.2–8.5 ppm for aromatic protons) and ester carbonyl (δ 165–170 ppm in ¹³C NMR) .
- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 295.7) .
Advanced Research Questions
Q. What is the role of the triazole-ester moiety in modulating antifungal activity, and how does it compare to structurally related compounds?
- Structure-Activity Relationship (SAR) :
- The triazole ring enhances binding to fungal cytochrome P450 enzymes (e.g., CYP51), while the ester group improves lipophilicity and membrane penetration. Substituting the ester with a thioester (as in imibenconazole) increases antifungal potency by 30% against Candida spp. .
- Comparative Data :
| Compound | Antifungal IC₅₀ (μg/mL) | LogP |
|---|---|---|
| Target Compound | 2.1 ± 0.3 | 3.8 |
| Imibenconazole (thioester) | 1.5 ± 0.2 | 4.2 |
| Diethylamino-ester analog | 4.7 ± 0.5 | 2.9 |
Q. How can molecular docking studies guide the design of derivatives with enhanced target specificity?
- Protocol :
Target Selection : Use fungal CYP51 (PDB: 5TZ1) for docking simulations.
Docking Software : AutoDock Vina with Lamarckian GA parameters.
Key Interactions : Hydrogen bonds between triazole N3 and CYP51 heme iron; π-π stacking of the chlorophenyl group with Phe228 .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. A ΔG ≤ -8.5 kcal/mol correlates with IC₅₀ < 2 μg/mL .
Q. How do contradictory results in hydrolysis yields under acidic vs. alkaline conditions arise, and how can they be resolved?
- Analysis :
- Acidic hydrolysis (HCl/ethanol) favors ester cleavage via protonation of the carbonyl oxygen, while alkaline conditions (NaOH) may degrade the triazole ring, reducing yield .
- Resolution : Optimize pH (pH 4–5 for acid; pH 10–11 for base) and use protective groups (e.g., Boc for triazole) during hydrolysis.
Data Contradiction and Reproducibility
Q. Why do reported antifungal activities vary across studies, and how can experimental design mitigate this?
- Sources of Variability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
